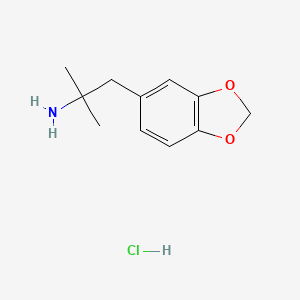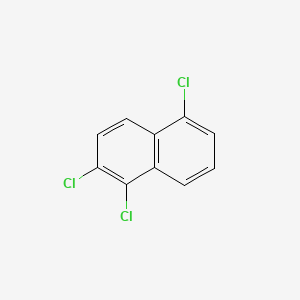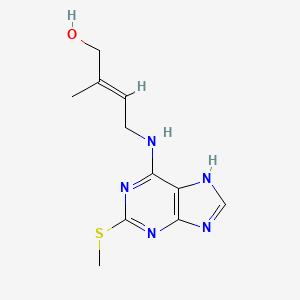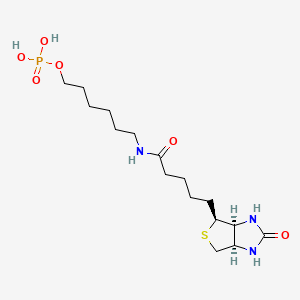
3,4-Dioxymethylenephentermine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dioxymethylenephentermine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 3 and 4, and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioxymethylenephentermine Hydrochloride typically involves the following steps:
Methylation: The starting material, often a phenethylamine derivative, undergoes methylation to introduce methoxy groups at the 3 and 4 positions of the benzene ring.
Ammonification: The intermediate product is then subjected to ammonification to introduce an amine group.
Chlorination: The compound is chlorinated to form the hydrochloride salt.
Oxidation and Methoxy Substitution: Further oxidation and methoxy substitution reactions are carried out to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dioxymethylenephentermine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
3,4-Dioxymethylenephentermine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3,4-Dioxymethylenephentermine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. It may act as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine Hydrochloride: This compound shares a similar phenethylamine backbone but differs in the substitution pattern on the benzene ring.
3,4-Dimethylphenylhydrazine Hydrochloride: Another related compound with different functional groups attached to the benzene ring.
Uniqueness
3,4-Dioxymethylenephentermine Hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups at positions 3 and 4. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
54508-54-2 |
|---|---|
Formule moléculaire |
C11H16ClNO2 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9;/h3-5H,6-7,12H2,1-2H3;1H |
Clé InChI |
AZVZVYJMKJBLBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC2=C(C=C1)OCO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)


![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)



